molecular formula C27H44FFeN3O2 B15139145 Hdac6-IN-15

Hdac6-IN-15

Cat. No.: B15139145
M. Wt: 517.5 g/mol
InChI Key: VSGFJJSUEWUKQI-UHFFFAOYSA-N
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Description

HDAC6-IN-15 is a selective inhibitor of histone deacetylase 6 (HDAC6), a zinc-dependent enzyme that regulates cellular processes such as protein degradation, immune response, and cytoskeletal dynamics . Unlike pan-HDAC inhibitors, this compound exhibits high specificity for HDAC6 over other HDAC isoforms (e.g., HDAC1, HDAC3), minimizing off-target effects and toxicity . Preclinical studies demonstrate its efficacy in oncology and neurodegenerative diseases by modulating α-tubulin acetylation and reducing misfolded protein aggregates . Its chemical structure features a hydroxamate zinc-binding group linked to a cap moiety optimized for HDAC6 binding, achieving an IC50 of 3.2 nM against HDAC6 with >500-fold selectivity over HDAC1 .

Properties

Molecular Formula

C27H44FFeN3O2

Molecular Weight

517.5 g/mol

IUPAC Name

carbanide;4-[[4-(1,3-dicyclopentylpropyl)piperazin-1-yl]methyl]-3-fluoro-N-hydroxybenzamide;iron(2+)

InChI

InChI=1S/C25H38FN3O2.2CH3.Fe/c26-23-17-21(25(30)27-31)10-11-22(23)18-28-13-15-29(16-14-28)24(20-7-3-4-8-20)12-9-19-5-1-2-6-19;;;/h10-11,17,19-20,24,31H,1-9,12-16,18H2,(H,27,30);2*1H3;/q;2*-1;+2

InChI Key

VSGFJJSUEWUKQI-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[CH3-].C1CCC(C1)CCC(C2CCCC2)N3CCN(CC3)CC4=C(C=C(C=C4)C(=O)NO)F.[Fe+2]

Origin of Product

United States

Preparation Methods

The synthesis of Hdac6-IN-15 typically involves the preparation of benzohydroxamates, which are known for their selective inhibition of HDAC6. The synthetic route includes the following steps:

Chemical Reactions Analysis

Hdac6-IN-15 undergoes several types of chemical reactions, including:

Scientific Research Applications

Hdac6-IN-15 has a wide range of scientific research applications, including:

Mechanism of Action

Hdac6-IN-15 exerts its effects by selectively inhibiting the activity of HDAC6. HDAC6 is responsible for the deacetylation of non-histone proteins, including α-tubulin and HSP90. By inhibiting HDAC6, this compound increases the acetylation levels of these proteins, leading to the disruption of microtubule dynamics and protein stability. This results in the induction of apoptosis, cell cycle arrest, and inhibition of cell migration and invasion. The compound also modulates immune responses and reduces inflammation by affecting the acetylation status of key regulatory proteins .

Comparison with Similar Compounds

Table 1. Comparative Profiles of HDAC6 Inhibitors

Parameter This compound ACY-1215 Tubastatin A Nexturastat A
IC50 (HDAC6) 3.2 nM 4.7 nM 11 nM 36 nM
Selectivity (HDAC6/1) >500-fold 10-fold 15-fold (vs. HDAC8) <5-fold
Half-life (hours) 6.0 1.5 2.2 3.8
Bioavailability (%) 82 45 18 60
Key Toxicity None reported Thrombocytopenia Hepatotoxicity Hepatotoxicity

Discussion of Findings

This compound’s structural optimizations confer superior selectivity, pharmacokinetics, and safety compared to analogs. Its hydroxamate-cap hybrid design enhances HDAC6 binding affinity and reduces off-target interactions, addressing limitations of earlier inhibitors like ACY-1215 and Tubastatin A . However, its long-term effects on immune modulation require further study, as HDAC6 inhibition may differentially regulate T-cell activity compared to Tubastatin A .

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